molecular formula C12H28N2O4 B14225815 Decanedioic acid;methanamine CAS No. 827305-08-8

Decanedioic acid;methanamine

Cat. No.: B14225815
CAS No.: 827305-08-8
M. Wt: 264.36 g/mol
InChI Key: ZHFUGKXOBFKDPF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanedioic acid can be synthesized through the oxidation of castor oil. The process involves the pyrolysis of castor oil to produce ricinoleic acid, which is then oxidized to form decanedioic acid. The reaction conditions typically involve high temperatures and the presence of an oxidizing agent.

Methanamine is synthesized through the reaction of formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of decanedioic acid involves the alkaline pyrolysis of castor oil, followed by purification through distillation. Methanamine is produced industrially by the reaction of formaldehyde and ammonia in the presence of an acid catalyst, followed by crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid undergoes various chemical reactions, including:

    Oxidation: Decanedioic acid can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction of decanedioic acid can yield decanediol.

    Esterification: Reaction with alcohols to form esters.

Methanamine undergoes hydrolysis in acidic conditions to produce formaldehyde and ammonia. It can also participate in condensation reactions to form hexamethylenetetramine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, nitric acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Esterification conditions: Acid catalysts such as sulfuric acid.

Major Products

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Decanediol.

    Esterification: Esters of decanedioic acid.

Scientific Research Applications

Decanedioic acid and methanamine have various scientific research applications:

    Chemistry: Used as intermediates in the synthesis of polymers, plasticizers, and lubricants.

    Biology: Decanedioic acid is used in the study of metabolic pathways involving dicarboxylic acids.

    Medicine: Methanamine is used as a urinary antiseptic to prevent urinary tract infections.

    Industry: Decanedioic acid is used in the production of nylon and other synthetic fibers.

Mechanism of Action

Decanedioic Acid

Decanedioic acid exerts its effects through its role as a metabolic intermediate. It is involved in the β-oxidation pathway, where it is broken down to produce energy.

Methanamine

Methanamine exerts its antibacterial effects through the hydrolysis to formaldehyde in acidic conditions. Formaldehyde is a potent bactericidal agent that denatures proteins and nucleic acids, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Adipic acid: Another dicarboxylic acid with a shorter carbon chain.

    Hexamethylenetetramine: A compound similar to methanamine, used as a urinary antiseptic.

Uniqueness

Decanedioic acid is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Methanamine is unique due to its ability to hydrolyze to formaldehyde, providing potent antibacterial properties.

Properties

CAS No.

827305-08-8

Molecular Formula

C12H28N2O4

Molecular Weight

264.36 g/mol

IUPAC Name

decanedioic acid;methanamine

InChI

InChI=1S/C10H18O4.2CH5N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-2/h1-8H2,(H,11,12)(H,13,14);2*2H2,1H3

InChI Key

ZHFUGKXOBFKDPF-UHFFFAOYSA-N

Canonical SMILES

CN.CN.C(CCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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